molecular formula C28H21BrN2O3 B2522200 N-(2-benzoyl-4-methylphenyl)-2-(3-bromobenzamido)benzamide CAS No. 313535-99-8

N-(2-benzoyl-4-methylphenyl)-2-(3-bromobenzamido)benzamide

Cat. No.: B2522200
CAS No.: 313535-99-8
M. Wt: 513.391
InChI Key: GOLUWQNHSCCHJP-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-methylphenyl)-2-(3-bromobenzamido)benzamide: is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-methylphenyl)-2-(3-bromobenzamido)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of 2-benzoyl-4-methylphenylamine: This intermediate can be synthesized by the Friedel-Crafts acylation of 4-methylaniline with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Synthesis of 3-bromobenzoyl chloride: This can be prepared by the reaction of 3-bromobenzoic acid with thionyl chloride or oxalyl chloride.

    Amidation Reaction: The final step involves the reaction of 2-benzoyl-4-methylphenylamine with 3-bromobenzoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-methylphenyl)-2-(3-bromobenzamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the 3-bromobenzamido group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2-benzoyl-4-methylphenyl)-2-(3-bromobenzamido)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-methylphenyl)-2-(3-bromobenzamido)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoylphenyl)-2-(3-bromobenzamido)benzamide
  • N-(4-methylphenyl)-2-(3-bromobenzamido)benzamide
  • N-(2-benzoyl-4-methylphenyl)-2-(4-bromobenzamido)benzamide

Uniqueness

N-(2-benzoyl-4-methylphenyl)-2-(3-bromobenzamido)benzamide is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both benzoyl and bromobenzamido groups provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-2-[(3-bromobenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21BrN2O3/c1-18-14-15-25(23(16-18)26(32)19-8-3-2-4-9-19)31-28(34)22-12-5-6-13-24(22)30-27(33)20-10-7-11-21(29)17-20/h2-17H,1H3,(H,30,33)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLUWQNHSCCHJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Br)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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